molecular formula C9H17N3O B156344 5-Heptyl-1,3,4-oxadiazol-2-amine CAS No. 1617-92-1

5-Heptyl-1,3,4-oxadiazol-2-amine

Cat. No.: B156344
CAS No.: 1617-92-1
M. Wt: 183.25 g/mol
InChI Key: HVCJQPHATQRPMW-UHFFFAOYSA-N
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Description

5-Heptyl-1,3,4-oxadiazol-2-amine (CAS 1617-92-1) is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol. This small molecule features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its versatile biological activities and role as a bioisostere for esters and amides . The presence of a heptyl chain at the 5-position and an amine group at the 2-position makes it a valuable intermediate for researchers designing novel compounds. This scaffold is of significant interest in drug discovery. 1,3,4-Oxadiazole derivatives are extensively investigated as potential therapeutic agents due to their diverse mechanisms of action . Research on analogous structures has demonstrated potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for neurodegenerative conditions . Furthermore, 1,3,4-oxadiazole-based compounds have shown promising anticancer properties in screenings against various cancer cell lines, including leukemia, melanoma, and breast cancers , as well as potent antimycobacterial activity against Mycobacterium tuberculosis , even against multidrug-resistant strains . The heptyl side chain contributes to the molecule's lipophilicity, which can be a critical factor for cell membrane permeability and target binding . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

CAS No.

1617-92-1

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

5-heptyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H17N3O/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12)

InChI Key

HVCJQPHATQRPMW-UHFFFAOYSA-N

SMILES

CCCCCCCC1=NN=C(O1)N

Canonical SMILES

CCCCCCCC1=NN=C(O1)N

Synonyms

5-Heptyl-[1,3,4]oxadiazol-2-ylamine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Substituent (Position 5) Key Features Melting Point (°C) LogP (Predicted)
5-Heptyl-1,3,4-oxadiazol-2-amine Heptyl (C7H15) Hydrophobic alkyl chain enhances lipophilicity; potential for membrane penetration N/A ~3.5–4.0*
5-Phenyl-1,3,4-oxadiazol-2-amine Phenyl (C6H5) Planar aromatic group; forms N–H⋯N hydrogen bonds in crystals N/A ~2.0–2.5*
5-Dodecyl-1,3,4-oxadiazol-2-amine Dodecyl (C12H25) Long alkyl chain increases melting point (97–98°C) and hydrophobicity 97–98 ~6.0–6.5*
5-(4-Nitrophenyl)-analogue 4-Nitrophenyl Electron-withdrawing nitro group enhances hydrogen bonding with enzymes N/A ~1.5–2.0*

*Predicted using computational tools (e.g., ChemDraw).

Key Observations :

  • Alkyl vs. Aryl Substituents : The heptyl chain increases lipophilicity (higher LogP) compared to aromatic substituents like phenyl or nitrophenyl, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Crystal Packing : Aromatic analogues (e.g., 5-phenyl) exhibit intermolecular N–H⋯N hydrogen bonds, forming double-stranded chains , while alkyl-substituted derivatives likely prioritize van der Waals interactions due to reduced polarity.
  • Thermal Stability : Longer alkyl chains (e.g., dodecyl in 3d) correlate with higher melting points, suggesting stronger intermolecular forces in the solid state .

Key Observations :

  • Enzyme Inhibition : The 1,3,4-oxadiazol-2-amine moiety is critical for hydrogen bonding with enzyme active sites (e.g., GSK-3β’s Tyr134 and Val135 ). Alkyl chains (heptyl/dodecyl) may enhance binding to hydrophobic regions of cholinesterases, as seen in long-chain analogues .
  • Anticancer Activity : Aryl-substituted derivatives (e.g., 4s) show moderate activity in the NCI 60 screen (mean GP = 62.62), while alkyl chains might reduce efficacy due to poor solubility .
  • Antimicrobial Potential: Compounds with fused heterocycles (e.g., indole-pyridine) exhibit promising MIC values, though alkyl chains’ role remains underexplored .

Preparation Methods

Hydrazide-Cyanogen Bromide Cyclization

The most direct route to 5-heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanoyl hydrazide with cyanogen bromide (CNBr). Heptanoyl hydrazide is synthesized via a two-step process:

  • Esterification : Heptanoic acid is treated with methanol and sulfuric acid to form methyl heptanoate .

  • Hydrazinolysis : The ester reacts with hydrazine hydrate, yielding heptanoyl hydrazide .

Subsequent cyclization with CNBr in a basic medium (e.g., sodium hydroxide) facilitates oxadiazole ring formation. The mechanism proceeds through nucleophilic attack of the hydrazide’s amino group on CNBr, followed by intramolecular cyclization and elimination of hydrogen bromide . This method is advantageous for its simplicity but requires careful handling of toxic CNBr.

Optimized Conditions :

  • Molar Ratio : Heptanoyl hydrazide : CNBr = 1 : 1.2

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 78–85%

Semicarbazide-Carboxylic Acid Cyclization

Adapting methodologies from thiadiazole synthesis , this approach substitutes thiosemicarbazide with semicarbazide to target the oxadiazole scaffold. Heptanoic acid reacts with semicarbazide in the presence of phosphorus pentachloride (PCl₅) under solvent-free conditions:

Heptanoic acid+SemicarbazidePCl5This compound\text{Heptanoic acid} + \text{Semicarbazide} \xrightarrow{\text{PCl}_5} \text{this compound}

Mechanistic Insight :
PCl₅ acts as both a cyclizing agent and dehydrating agent, promoting the formation of the oxadiazole ring via intermediate acyl chloride generation. The solid-phase reaction minimizes side products and simplifies purification .

Key Parameters :

  • Molar Ratio : Heptanoic acid : Semicarbazide : PCl₅ = 1 : 1 : 1.2

  • Reaction Time : 30 minutes (grinding at room temperature)

  • Yield : 89–91%

Tosyl Chloride-Mediated Cyclization of Hydrazinecarboxamides

A modified protocol from acetylcholinesterase inhibitor synthesis employs p-toluenesulfonyl chloride (tosyl chloride) to cyclize N-alkylhydrazinecarboxamides. For this compound:

  • Hydrazinecarboxamide Formation : Heptanoyl hydrazide reacts with ammonium isocyanate (NH₂CONH₂) in acetonitrile to form N-aminocarbonylheptanoylhydrazine.

  • Cyclization : Tosyl chloride and triethylamine in dichloromethane facilitate ring closure .

Reaction Profile :

  • Intermediate Yield : 92% (hydrazinecarboxamide)

  • Cyclization Yield : 68–73%

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane)

Comparative Analysis of Synthetic Methods

Parameter CNBr Cyclization PCl₅ Cyclization Tosyl Chloride Method
Starting Materials Heptanoyl hydrazideHeptanoic acidHeptanoyl hydrazide
Cyclizing Agent CNBrPCl₅Tosyl chloride
Reaction Time 4–6 hours30 minutes2–3 hours
Yield 78–85%89–91%68–73%
Toxicity Concerns High (CNBr)Moderate (PCl₅)Low

Mechanistic Considerations and Byproduct Formation

Cyclization efficiency hinges on the electronic and steric profile of intermediates. For example, the PCl₅ method generates fewer byproducts due to its solid-phase nature, whereas the tosyl chloride route may produce sulfonic acid derivatives requiring neutralization . In the CNBr method, overalkylation at the amine position is mitigated by maintaining low temperatures .

Scalability and Industrial Applicability

The PCl₅-mediated synthesis demonstrates superior scalability, with yields exceeding 90% and minimal solvent use . In contrast, the CNBr method’s toxicity profile limits its industrial adoption despite high efficiency. Recent advances in flow chemistry could enhance the safety of CNBr-based routes by enabling precise reagent control .

Q & A

Basic: What are the standard synthetic routes for 5-Heptyl-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of a heptyl-substituted hydrazide or thiosemicarbazide precursor. For example:

  • Route 1 : React heptyl carboxylic acid hydrazide with an isothiocyanate derivative in ethanol under reflux, followed by cyclization using Mn(OAc)₂·4H₂O to form the oxadiazole ring .
  • Route 2 : Use phosphorus oxychloride (POCl₃) as a cyclizing agent for semicarbazide intermediates, followed by neutralization with KOH .
    Optimization : Adjust stoichiometry (1:1 molar ratio of hydrazide to isothiocyanate), solvent (ethanol or methanol), and reaction time (4–6 hours). Monitor by TLC and purify via column chromatography .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the heptyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and oxadiazole ring protons (absence of NH₂ in D₂O-exchangeable signals) .
  • FTIR : Identify N–H stretches (~3300 cm⁻¹) and C=N/C–O vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Ensure >95% purity .

Basic: What biological screening assays are relevant for evaluating this compound?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution (MIC against S. aureus, E. coli) and disk diffusion assays .
  • Antioxidant Potential : Perform DPPH radical scavenging assays (IC₅₀ calculation) .
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAO) via Ellman’s method .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation (methanol/chloroform) .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer. Refine structures with SHELXL (e.g., hydrogen bonding, dihedral angles between oxadiazole and heptyl groups) .
  • Analysis : Identify intermolecular interactions (N–H⋯N hydrogen bonds, π-stacking) influencing stability .

Advanced: How to design molecular docking studies to predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes like AChE (PDB ID: 4EY7) or MAO-B (PDB ID: 2V5Z) .
  • Docking Software : Use AutoDock Vina or GOLD. Prepare ligands (protonation states via OpenBabel) and proteins (remove water, add charges) .
  • Validation : Compare with known inhibitors (e.g., donepezil for AChE). Analyze binding poses for key interactions (H-bonds with oxadiazole NH, hydrophobic contacts with heptyl chain) .

Advanced: How can contradictory bioactivity data for this compound analogs be systematically addressed?

Methodological Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., fixed DMSO concentration ≤1%) .
  • Structural Verification : Re-characterize compounds (NMR, HPLC) to confirm purity .
  • SAR Analysis : Compare substituent effects (e.g., heptyl vs. phenyl groups on antimicrobial activity) .

Advanced: What strategies enhance the stability and shelf-life of this compound during storage?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in amber vials under inert atmosphere (N₂) to prevent oxidation .
  • Lyophilization : Convert to stable salts (e.g., hydrochloride) for long-term storage .
  • Stability Assays : Monitor degradation via HPLC at intervals (0, 3, 6 months) .

Advanced: How can DFT calculations elucidate the electronic properties of this compound?

Methodological Answer:

  • Software : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set.
  • Properties Analyzed : HOMO-LUMO gaps (reactivity), electrostatic potential maps (nucleophilic/electrophilic sites) .
  • Correlation with Bioactivity : Compare calculated dipole moments with solubility/logP data .

Advanced: What are the challenges in optimizing this compound for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (PEG-400) or nanoformulations (liposomes) .
  • Toxicity Profiling : Conduct acute toxicity assays (OECD 423) and hepatic metabolism studies (CYP450 inhibition) .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

Advanced: How do structural modifications at the C5 position (heptyl vs. aromatic groups) impact bioactivity?

Methodological Answer:

  • Hydrophobicity : Heptyl chains enhance membrane permeability (logP >3) but may reduce solubility .
  • Bulkier Groups : Aromatic substituents (e.g., 4-chlorophenyl) improve enzyme binding via π-π stacking but increase molecular weight .
  • Activity Trade-offs : Balance between antimicrobial potency (heptyl) and antioxidant efficacy (electron-donating groups) .

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